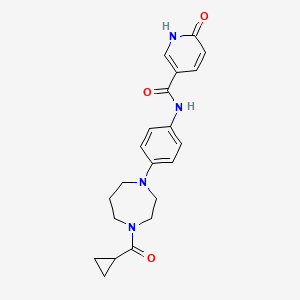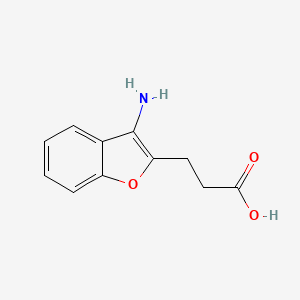![molecular formula C9H10F2O4 B2414222 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 2225146-06-3](/img/structure/B2414222.png)
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula C9H10F2O4 and a molecular weight of 220.17 g/mol . This compound is characterized by its spirocyclic structure, which includes a hexane ring fused to a cyclopropane ring, with two fluorine atoms and two carboxyl groups attached .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The spirocyclic structure also contributes to the compound’s unique reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoro-2-(methoxycarbonyl)cyclopropane-5-carboxylic acid: Similar structure but lacks the spirocyclic hexane ring.
1,1-Difluoro-2-(methoxycarbonyl)cyclohexane-5-carboxylic acid: Similar structure but lacks the spirocyclic cyclopropane ring.
Uniqueness
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
2,2-difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4/c1-15-7(14)5-8(9(5,10)11)2-4(3-8)6(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMPNRBPWSNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(C1(F)F)CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)
![N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)
![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)
![4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline](/img/structure/B2414155.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414160.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2414161.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2414162.png)
